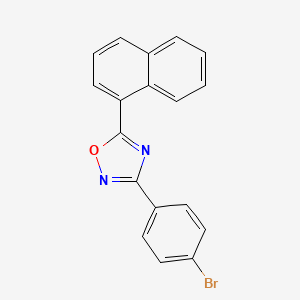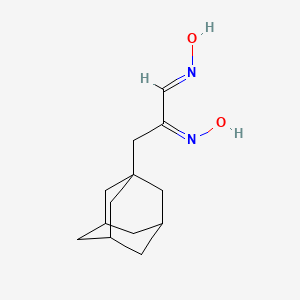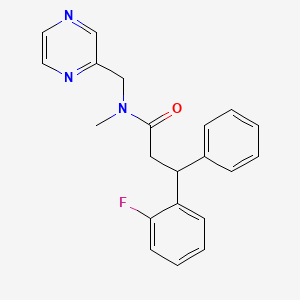
3-(4-bromophenyl)-5-(1-naphthyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromophenyl)-5-(1-naphthyl)-1,2,4-oxadiazole is a heterocyclic compound that has attracted significant attention in the field of scientific research due to its unique chemical properties. This compound is commonly referred to as BPN and is widely used in various research applications.
Mechanism of Action
The mechanism of action of BPN is not fully understood. However, it is believed that BPN interacts with various biological molecules, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. This interaction results in changes in the structure and function of these molecules, leading to various biological effects.
Biochemical and Physiological Effects:
BPN has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BPN has also been found to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. Furthermore, BPN has been found to exhibit antimicrobial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of BPN is its excellent fluorescent properties, which make it a useful tool for the detection of various biological molecules. BPN is also relatively easy to synthesize, making it readily available for use in research applications. However, one of the limitations of BPN is its limited solubility in water, which can make it difficult to work with in aqueous environments. Additionally, BPN can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of 3-(4-bromophenyl)-5-(1-naphthyl)-1,2,4-oxadiazole. One potential direction is the further exploration of its use as a fluorescent probe for the detection of various biological molecules. Another direction is the development of BPN-based sensors for the detection of metal ions and other environmental pollutants. Furthermore, the potential therapeutic applications of BPN in the treatment of various diseases, including cancer and Alzheimer's disease, should be explored further. Finally, the development of new synthesis methods for BPN that improve its solubility and reduce its toxicity would be beneficial for its use in various research applications.
Conclusion:
3-(4-bromophenyl)-5-(1-naphthyl)-1,2,4-oxadiazole is a heterocyclic compound that has shown great potential in various scientific research applications. Its excellent fluorescent properties, antimicrobial activity, and potential therapeutic applications make it a valuable tool for researchers in various fields. However, its limited solubility and toxicity at high concentrations should be taken into consideration when using BPN in experiments. Further research is needed to fully understand the mechanism of action of BPN and to explore its potential applications in various scientific fields.
Synthesis Methods
The synthesis of 3-(4-bromophenyl)-5-(1-naphthyl)-1,2,4-oxadiazole involves the reaction of 4-bromobenzohydrazide and 1-naphthyl isocyanate in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain pure BPN.
Scientific Research Applications
BPN has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit excellent fluorescent properties, making it useful as a fluorescent probe for the detection of various biological molecules. BPN has also been used as a sensor for metal ions and as a catalyst in organic reactions. Furthermore, BPN has shown promising results in the treatment of various diseases, including cancer and Alzheimer's disease.
properties
IUPAC Name |
3-(4-bromophenyl)-5-naphthalen-1-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2O/c19-14-10-8-13(9-11-14)17-20-18(22-21-17)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBOIJLQXJQRGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,5-dimethoxyphenyl)-3-{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6132718.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine](/img/structure/B6132724.png)
![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B6132735.png)
![1-cyclohexyl-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6132740.png)
![1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6132748.png)

![8-methoxy-3-{[1-(2-phenylethyl)piperidin-3-yl]methyl}quinazolin-4(3H)-one](/img/structure/B6132762.png)
![(4aS*,8aR*)-2-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}decahydroisoquinoline](/img/structure/B6132768.png)

![propyl 4-ethyl-5-methyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6132772.png)
![N-benzyl-5-methyl-7-(2-thienyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6132786.png)
![4-methoxy-N-({1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B6132793.png)